Differential CYP2B6 Inhibition: 4-Fluoro Bupropion vs. Bupropion
4-Fluoro Bupropion exhibits a distinct inhibitory profile against cytochrome P450 2B6 (CYP2B6), the primary enzyme responsible for bupropion metabolism. In a mechanism-based inhibition assay using human liver microsomes with bupropion hydroxylation as the probe, 4-Fluoro Bupropion demonstrated a Ki of 3.80 µM (3800 nM) [1]. This is a marked deviation from the parent compound's auto-inhibitory behavior and provides a unique tool for studying CYP2B6-mediated drug interactions.
| Evidence Dimension | CYP2B6 Mechanism-based Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 3800 nM |
| Comparator Or Baseline | Bupropion (substrate; auto-inhibitor) |
| Quantified Difference | N/A (qualitative difference in mechanism-based inhibition profile) |
| Conditions | Human liver microsomes; assay measured by bupropion hydroxylation |
Why This Matters
This specific Ki value for CYP2B6 inhibition differentiates 4-Fluoro Bupropion from other bupropion analogs and is critical for studies where modulation of this metabolic pathway must be precisely controlled or characterized, impacting drug interaction predictions.
- [1] BindingDB. Affinity Data for BDBM50418086: Ki: 3.80E+3nM for inhibition of human cytochrome P450 2B6 measured by bupropion hydroxylation using human liver microsomes. Available at: http://bdb8.ucsd.edu. View Source
